Pomalidomide-5'-C8-acid
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Overview
Description
Pomalidomide-5’-C8-acid is a derivative of pomalidomide, which is an immunomodulatory imide drug (IMiD). This compound is particularly notable for its role as an E3 ligase ligand-linker conjugate, making it valuable in the synthesis of proteolysis targeting chimeras (PROTACs) . Pomalidomide-5’-C8-acid contains a cereblon (CRBN) ligand and a linker, which are essential for its function in targeted protein degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pomalidomide-5’-C8-acid involves multiple steps, typically starting from pomalidomide. The reaction conditions often involve the use of secondary amines, which have been shown to provide higher yields compared to primary amines .
Industrial Production Methods
Industrial production of pomalidomide-5’-C8-acid leverages continuous flow chemistry, which offers advantages in terms of safety, reproducibility, and efficiency . This method involves a 3-4 step continuous flow process, resulting in an overall yield of 38-47% .
Chemical Reactions Analysis
Types of Reactions
Pomalidomide-5’-C8-acid undergoes various chemical reactions, including:
Substitution Reactions: Commonly used to introduce the C8 linker.
Alkylation: Utilized to modify the aromatic amine group.
Common Reagents and Conditions
Reagents: Secondary amines, alkylating agents.
Major Products
The primary product of these reactions is the pomalidomide-5’-C8-acid itself, which can be further used in the synthesis of PROTACs .
Scientific Research Applications
Pomalidomide-5’-C8-acid has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of PROTACs, which are valuable tools for targeted protein degradation.
Biology: Employed in studies involving protein-protein interactions and the ubiquitin-proteasome system.
Medicine: Investigated for its potential in treating various cancers, particularly multiple myeloma.
Industry: Utilized in the development of new therapeutic agents and drug discovery.
Mechanism of Action
Pomalidomide-5’-C8-acid exerts its effects by binding to cereblon (CRBN), a component of the E3 ubiquitin ligase complex . This binding facilitates the ubiquitination and subsequent proteasomal degradation of target proteins . The compound’s ability to modulate the activity of CRBN is crucial for its role in targeted protein degradation .
Comparison with Similar Compounds
Similar Compounds
Thalidomide: The parent compound of pomalidomide, known for its immunomodulatory and antiangiogenic properties.
Lenalidomide: A second-generation IMiD with similar but less potent effects compared to pomalidomide.
Uniqueness
Pomalidomide-5’-C8-acid is unique due to its specific structure, which includes a C8 linker that enhances its utility in the synthesis of PROTACs . This structural modification allows for more efficient and targeted protein degradation compared to its analogs .
Properties
Molecular Formula |
C22H27N3O6 |
---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
9-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]amino]nonanoic acid |
InChI |
InChI=1S/C22H27N3O6/c26-18-11-10-17(20(29)24-18)25-21(30)15-9-8-14(13-16(15)22(25)31)23-12-6-4-2-1-3-5-7-19(27)28/h8-9,13,17,23H,1-7,10-12H2,(H,27,28)(H,24,26,29) |
InChI Key |
HYJZCLPILHFEAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCCCCCCCCC(=O)O |
Origin of Product |
United States |
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